molecular formula C15H23ClO3 B14191623 Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate CAS No. 918503-40-9

Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate

Cat. No.: B14191623
CAS No.: 918503-40-9
M. Wt: 286.79 g/mol
InChI Key: YPSFRQKYQGCBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate is an organic compound with a complex structure that includes a chloroalkene and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with ethyl chloroacetate, followed by a series of reactions to introduce the chloro and methyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-3-oxobutanoate: Similar structure but shorter carbon chain.

    Methyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-bromo-6-methyl-3-oxododeca-6,11-dienoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

This compound is unique due to its specific combination of functional groups and the length of its carbon chain. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

918503-40-9

Molecular Formula

C15H23ClO3

Molecular Weight

286.79 g/mol

IUPAC Name

ethyl 2-chloro-6-methyl-3-oxododeca-6,11-dienoate

InChI

InChI=1S/C15H23ClO3/c1-4-6-7-8-9-12(3)10-11-13(17)14(16)15(18)19-5-2/h4,9,14H,1,5-8,10-11H2,2-3H3

InChI Key

YPSFRQKYQGCBBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CCC(=CCCCC=C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.